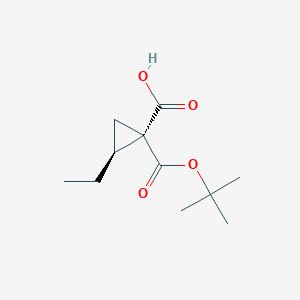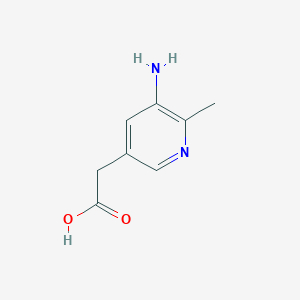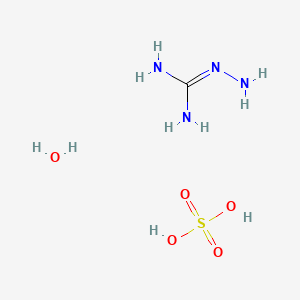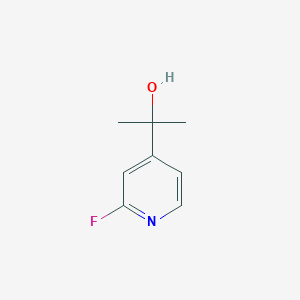
Ruthenium(II)NitrosylChloridetrihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(II)NitrosylChloridetrihydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with three water molecules of hydration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridetrihydrate can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with sodium nitrite in an acidic medium, followed by crystallization from an aqueous solution. The reaction typically proceeds as follows: [ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{[Ru(NO)Cl(H}_2\text{O})]_3 \cdot 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium(II)NitrosylChloridetrihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the release of the nitrosyl group.
Substitution: Ligand substitution reactions where the chloride or water ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Aplicaciones Científicas De Investigación
Ruthenium(II)NitrosylChloridetrihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes, including this compound, are being explored for their anticancer properties due to their ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Ruthenium(II)NitrosylChloridetrihydrate exerts its effects involves the release of nitric oxide (NO), which can interact with various molecular targets. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, immune response, and neurotransmission. The compound’s ability to bind to and release NO under specific conditions makes it a valuable tool in studying these processes.
Comparación Con Compuestos Similares
Ruthenium(II)NitrosylChloridetrihydrate can be compared with other ruthenium-nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II)ThionitrosylChloride: Contains a thionitrosyl (NS) group instead of a nitrosyl (NO) group.
Ruthenium(II)NitrosylBromidetrihydrate: Similar structure but with bromide ions instead of chloride.
Propiedades
Fórmula molecular |
Cl3H6NO4Ru-2 |
|---|---|
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
nitroxyl anion;trichlororuthenium(1-);trihydrate |
InChI |
InChI=1S/3ClH.NO.3H2O.Ru/c;;;1-2;;;;/h3*1H;;3*1H2;/q;;;-1;;;;+2/p-3 |
Clave InChI |
FXCLKWWTOGEUPO-UHFFFAOYSA-K |
SMILES canónico |
[N-]=O.O.O.O.Cl[Ru-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)


![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)


![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)






